molecular formula C15H12N2O4S B1419571 methyl 1,1-dioxo-3-phenyl-4H-1,2,4-benzothiadiazine-7-carboxylate CAS No. 1210774-95-0

methyl 1,1-dioxo-3-phenyl-4H-1,2,4-benzothiadiazine-7-carboxylate

Cat. No.: B1419571
CAS No.: 1210774-95-0
M. Wt: 316.3 g/mol
InChI Key: ULEGGQRVYXLWRT-UHFFFAOYSA-N
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Description

methyl 1,1-dioxo-3-phenyl-4H-1,2,4-benzothiadiazine-7-carboxylate is a compound belonging to the benzothiadiazine family. This class of compounds is known for its diverse biological activities and has been extensively studied for its potential therapeutic applications .

Biochemical Analysis

Biochemical Properties

Methyl 1,1-dioxo-3-phenyl-4H-1$L^{6},2,4-benzothiadiazine-7-carboxylate plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to interact with KATP channels, which are involved in regulating insulin release from pancreatic beta cells . Additionally, it modulates the activity of AMPA receptors, which are critical for synaptic transmission in the central nervous system . These interactions highlight the compound’s potential in treating conditions like diabetes and neurological disorders.

Cellular Effects

The effects of Methyl 1,1-dioxo-3-phenyl-4H-1$L^{6},2,4-benzothiadiazine-7-carboxylate on various cell types and cellular processes are profound. In pancreatic beta cells, it influences insulin secretion by modulating KATP channels . In neuronal cells, it affects synaptic transmission by interacting with AMPA receptors . Furthermore, this compound has been observed to impact cell signaling pathways, gene expression, and cellular metabolism, making it a versatile tool in cellular biology research.

Molecular Mechanism

At the molecular level, Methyl 1,1-dioxo-3-phenyl-4H-1$L^{6},2,4-benzothiadiazine-7-carboxylate exerts its effects through specific binding interactions with biomolecules. It binds to KATP channels, leading to their activation or inhibition, which in turn affects insulin release . Similarly, its interaction with AMPA receptors modulates synaptic transmission . These binding interactions are crucial for the compound’s therapeutic potential, as they directly influence cellular functions and processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Methyl 1,1-dioxo-3-phenyl-4H-1$L^{6},2,4-benzothiadiazine-7-carboxylate have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that the compound remains stable under various conditions, maintaining its activity over extended periods

Dosage Effects in Animal Models

The effects of Methyl 1,1-dioxo-3-phenyl-4H-1$L^{6},2,4-benzothiadiazine-7-carboxylate vary with different dosages in animal models. At lower doses, the compound has been observed to enhance insulin secretion and improve glucose tolerance in diabetic models . At higher doses, it may exhibit toxic or adverse effects, such as hepatotoxicity and nephrotoxicity . These findings underscore the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

Methyl 1,1-dioxo-3-phenyl-4H-1$L^{6},2,4-benzothiadiazine-7-carboxylate is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . For example, its interaction with KATP channels influences glucose metabolism by modulating insulin release . Understanding these metabolic pathways is essential for elucidating the compound’s therapeutic potential and optimizing its use in clinical settings.

Transport and Distribution

The transport and distribution of Methyl 1,1-dioxo-3-phenyl-4H-1$L^{6},2,4-benzothiadiazine-7-carboxylate within cells and tissues are critical for its activity and function. The compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it localizes to specific compartments, such as the cytoplasm and cell membrane, where it exerts its effects . These transport and distribution mechanisms are vital for understanding the compound’s pharmacokinetics and optimizing its therapeutic use.

Subcellular Localization

The subcellular localization of Methyl 1,1-dioxo-3-phenyl-4H-1$L^{6},2,4-benzothiadiazine-7-carboxylate is essential for its activity and function. The compound is directed to specific compartments or organelles within the cell by targeting signals or post-translational modifications . For instance, its localization to the cell membrane is crucial for its interaction with KATP channels and AMPA receptors . Understanding these localization mechanisms is important for elucidating the compound’s mode of action and optimizing its therapeutic potential.

Chemical Reactions Analysis

methyl 1,1-dioxo-3-phenyl-4H-1,2,4-benzothiadiazine-7-carboxylate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Properties

IUPAC Name

methyl 1,1-dioxo-3-phenyl-4H-1λ6,2,4-benzothiadiazine-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O4S/c1-21-15(18)11-7-8-12-13(9-11)22(19,20)17-14(16-12)10-5-3-2-4-6-10/h2-9H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULEGGQRVYXLWRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)NC(=NS2(=O)=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 1,1-dioxo-3-phenyl-4H-1,2,4-benzothiadiazine-7-carboxylate
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methyl 1,1-dioxo-3-phenyl-4H-1,2,4-benzothiadiazine-7-carboxylate
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methyl 1,1-dioxo-3-phenyl-4H-1,2,4-benzothiadiazine-7-carboxylate
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methyl 1,1-dioxo-3-phenyl-4H-1,2,4-benzothiadiazine-7-carboxylate

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